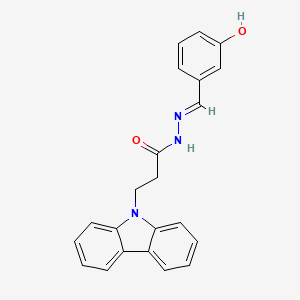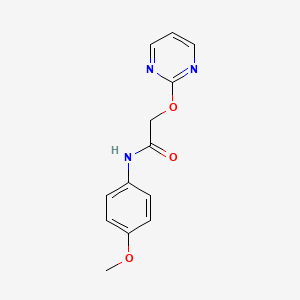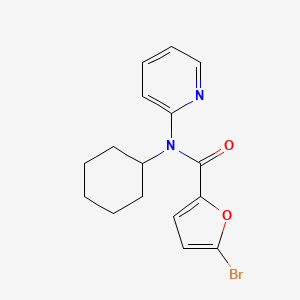![molecular formula C19H23N3O3 B5508772 4-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508772.png)
4-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study and development of piperazine derivatives, including those with methoxyphenyl and pyridinyl groups, have been a focus in medicinal chemistry due to their potential therapeutic applications. These compounds often exhibit high binding affinity to various receptors in the central nervous system, making them subjects of interest for the development of pharmaceutical agents.
Synthesis Analysis
The synthesis of piperazine derivatives involves complex organic chemistry techniques. A study by Zhuang et al. (1994) discussed the preparation of p-alkylbenzamido derivatives of piperazine, highlighting the specific conditions under which high-affinity ligands for 5-HT1A receptors were obtained. Similarly, Ashimori et al. (1991) detailed the synthesis of optically active piperazine derivatives, demonstrating the importance of optical purity in the pharmacological activity of these compounds (Zhuang et al., 1994); (Ashimori et al., 1991).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is critical to their function. Zhang et al. (2007) synthesized a new derivative of 2,5-piperazinedione and characterized its structure using various analytical techniques, revealing the influence of molecular conformation on reactivity and binding affinity (Zhang et al., 2007).
Chemical Reactions and Properties
The chemical behavior of piperazine derivatives under different conditions can provide insights into their stability and reactivity. Muszalska (2004) explored the kinetics of hydrolysis of a piperazine derivative, offering valuable data on its stability in aqueous solutions, which is crucial for drug formulation (Muszalska, 2004).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are essential for the development and application of pharmaceutical compounds. The work by Zhang et al. (2007) also sheds light on the crystallographic analysis, providing details on the compound's physical characteristics that are important for its pharmaceutical applications (Zhang et al., 2007).
Chemical Properties Analysis
Understanding the chemical properties, including pH-dependent behavior, reactivity with other compounds, and the effect of substituents on biological activity, is crucial. Studies like those by Zhuang et al. (1994) and Ashimori et al. (1991) not only describe the synthesis but also touch upon the reactivity and potential biological applications of these compounds, highlighting their chemical properties in the context of medicinal chemistry (Zhuang et al., 1994); (Ashimori et al., 1991).
Applications De Recherche Scientifique
Synthesis and Biological Activities
The synthesis and antimicrobial activities of novel compounds, including derivatives related to the chemical structure , have been explored. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, demonstrating good to moderate antimicrobial activities against various microorganisms (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010). Additionally, Abu‐Hashem et al. (2020) investigated novel benzodifuranyl derivatives for their anti-inflammatory and analgesic properties, showing significant biological activities (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
Discovery and Bioactivity Studies
Romero et al. (1994) described the discovery and synthesis of bis(heteroaryl)piperazines, identifying a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing the potential for developing new therapeutic agents against HIV-1 (Romero, D., Morge, R., Biles, C., Berrios-Pena, N., May, P., Palmer, J., Johnson, P. D., Smith, H., Busso, M., & Tan, C., 1994).
Pharmacological Characterization
Möller et al. (2017) focused on the pharmacological characterization of compounds with a pyrazolo[1,5-a]pyridine substructure, identifying high-affinity dopamine receptor partial agonists. This study highlights the potential of such compounds in developing novel therapeutics for psychiatric disorders (Möller, D., Banerjee, A., Uzuneser, Taygun C., Skultety, Marika, Huth, T., Plouffe, Bianca, Hübner, H., Alzheimer, C., Friedland, Kristina, Müller, C., Bouvier, M., & Gmeiner, P., 2017).
Ligand Development for Neurological Studies
Kepe et al. (2006) utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe for quantification of 5-HT(1A) receptor densities in Alzheimer's disease patients, demonstrating the application of chemical compounds in neuroimaging and the study of neurological disorders (Kepe, V., Barrio, J., Huang, Sung-Cheng, Ercoli, L., Siddarth, P., Shoghi-Jadid, K., Cole, G., Satyamurthy, N., Cummings, J., Small, G., & Phelps, M., 2006).
Mécanisme D'action
Propriétés
IUPAC Name |
4-[(5-methoxy-4-oxo-1H-pyridin-2-yl)methyl]-5-methyl-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-4-6-16(7-5-13)22-10-14(2)21(12-19(22)24)11-15-8-17(23)18(25-3)9-20-15/h4-9,14H,10-12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJHDNCOQKYIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1CC2=CC(=O)C(=CN2)OC)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-quinolinecarboxamide](/img/structure/B5508691.png)

![2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5508698.png)
![2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5508700.png)

![1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5508713.png)

![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5508724.png)

![methyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5508746.png)
![1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5508748.png)
![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5508753.png)
![N~2~-(2-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5508764.png)
